2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Overview
Description
2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that belongs to the class of boronic esters. These compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes this compound highly valuable in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the reaction of 2-phenyl-1H-indole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic esters. It forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The boronic ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Such as toluene, DMF, or ethanol.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.
Major Products Formed
Biaryls: Formed through Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Formed through oxidation of the boronic ester group.
Substituted Indoles: Formed through substitution reactions.
Scientific Research Applications
2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical studies.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects is primarily through its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in this process are the palladium catalyst and the aryl or vinyl halide .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to its indole core, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of indole-containing natural products and pharmaceuticals.
Properties
Molecular Formula |
C20H22BNO2 |
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Molecular Weight |
319.2 g/mol |
IUPAC Name |
2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
InChI |
InChI=1S/C20H22BNO2/c1-19(2)20(3,4)24-21(23-19)16-10-11-17-15(12-16)13-18(22-17)14-8-6-5-7-9-14/h5-13,22H,1-4H3 |
InChI Key |
BKEAXFYQASZSRJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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